A Technical Guide to Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate: A Key Scaffold for GPR35 Agonists
A Technical Guide to Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate: A Key Scaffold for GPR35 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its pivotal role as a molecular scaffold for the development of potent and selective agonists for the orphan G protein-coupled receptor 35 (GPR35).
Core Molecular Identity
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is a derivative of the chromone family, a class of compounds widely recognized for its pharmacological importance. The core structure consists of a benzene ring fused to a pyranone ring, with key substitutions that dictate its chemical reactivity and biological activity.
While a specific CAS Registry Number for the methyl ester is not widely cited, the parent compound, 6-bromo-4-oxo-4H-chromene-2-carboxylic acid , is unequivocally identified by CAS Registry Number 51484-06-1 [1]. The methyl ester is a direct derivative, formed by the esterification of this carboxylic acid.
Physicochemical and Spectroscopic Data
The precise experimental data for the methyl ester can vary based on purity and experimental conditions. However, based on data for the parent carboxylic acid and related chromone structures, the following properties are expected.
| Property | Value/Expected Characteristics | Source |
| Molecular Formula | C₁₁H₇BrO₄ | Calculated |
| Molecular Weight | 283.08 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | General Observation |
| Melting Point | >285 °C (for parent carboxylic acid) | [2] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.13 (d, J=2.4 Hz, 1H, H-5), ~8.04 (dd, J=9.0, 2.5 Hz, 1H, H-7), ~7.75 (d, J=9.0 Hz, 1H, H-8), ~6.96 (s, 1H, H-3), ~3.90 (s, 3H, -OCH₃). | Based on[2] |
| ¹³C NMR (DMSO-d₆) | Expected signals for carbonyls (C-4, ester C=O), aromatic carbons, pyrone carbons, and the methyl carbon (~53 ppm). | Inferred from[2] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z ~283/285 (isotopic pattern for Br). | Inferred |
Synthesis Protocol: A Reliable Pathway
The most common and efficient route to methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate involves a two-stage process: first, the synthesis of the parent carboxylic acid via a microwave-assisted Claisen-type condensation, followed by a standard esterification. This approach ensures high yields and purity.[2]
The foundational step is the reaction of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, which undergoes base-catalyzed condensation followed by acid-catalyzed cyclization.[3]
Stage 1: Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic Acid[2]
This modern protocol utilizes microwave irradiation to significantly reduce reaction times and improve yields compared to traditional reflux methods.
Starting Material: 5'-Bromo-2'-hydroxyacetophenone
Reagents: Diethyl oxalate, Sodium methoxide (NaOMe) in methanol, Hydrochloric acid (HCl), Dioxane, Dichloromethane.
Experimental Protocol:
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Reaction Setup: In a microwave-safe vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1.16 mmol) in 2 mL of dioxane.
-
Base and Condensation Reagent Addition: To the solution, add diethyl oxalate (3.49 mmol, 474 µL) followed by a 25% w/w solution of sodium methoxide in methanol (2.32 mmol, 531 µL).
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First Microwave Irradiation: Seal the vial and heat the mixture in a microwave synthesizer to 120 °C for 20 minutes. This step facilitates the initial Claisen condensation.
-
Acidification and Cyclization: After cooling, carefully add 3 mL of 6 M hydrochloric acid (18 mmol) to the reaction mixture.
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Second Microwave Irradiation: Reseal the vial and heat again to 120 °C for 40 minutes. The acidic conditions promote the intramolecular cyclization (dehydration) to form the chromone ring and hydrolyze the ethyl ester.
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Work-up and Isolation: Decant the cooled reaction mixture into 50 mL of cold water. A precipitate of the crude carboxylic acid will form.
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Purification: Collect the solid by vacuum filtration and wash thoroughly with water. Dry the solid, then wash with dichloromethane to remove non-polar impurities, and dry again to yield the purified 6-bromo-4-oxo-4H-chromene-2-carboxylic acid with a typical yield of around 87%.[2]
Stage 2: Methyl Esterification (Standard Procedure)
The purified carboxylic acid is then converted to its methyl ester. A standard Fischer esterification is a reliable method.
Reagents: 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
Experimental Protocol:
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Reaction Setup: Suspend the 6-bromo-4-oxo-4H-chromene-2-carboxylic acid (1.0 mmol) in anhydrous methanol (10-15 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the suspension.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and reduce the volume of methanol under reduced pressure.
-
Isolation and Purification: Neutralize the residue with a saturated sodium bicarbonate solution. The methyl ester will precipitate. Collect the solid by filtration, wash with water, and dry. If necessary, recrystallize from a suitable solvent like ethanol to obtain pure methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate.
Synthetic Workflow Diagram
Caption: A two-stage workflow for the synthesis of the title compound.
Applications in Drug Development: Targeting GPR35
The primary significance of methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate in modern drug discovery is its role as a key intermediate in the synthesis of potent and selective agonists for the G Protein-Coupled Receptor 35 (GPR35).
GPR35 is an orphan receptor (its endogenous ligand is not definitively known) implicated in various physiological and pathological processes, including immune responses, pain perception, and inflammatory bowel disease.[4] As such, it has emerged as a promising therapeutic target.
Role as a GPR35 Agonist Precursor
Research has shown that the 8-benzamidochromen-4-one-2-carboxylic acid scaffold is a highly effective pharmacophore for GPR35 agonism.[5] The synthesis of these potent agonists often starts from intermediates like ethyl or methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate.
The synthetic strategy typically involves:
-
Nitration: Introduction of a nitro group at the C-8 position.
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Reduction: Reduction of the nitro group to an amine (-NH₂).
-
Amide Coupling: Acylation of the C-8 amine with various substituted benzoic acids to create a library of 8-benzamido derivatives.
-
Ester Hydrolysis: Saponification of the methyl ester at the C-2 position to the final, biologically active carboxylic acid.
The most potent agonists discovered through this strategy, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, exhibit nanomolar potency (EC₅₀ = 12.1 nM) for the human GPR35 receptor.[5] The development of a tritiated version of a similar compound has enabled direct radioligand binding assays, a critical tool for characterizing ligand-receptor interactions and screening new chemical entities.[6][7]
Logical Relationship Diagram
Caption: Role of the title compound as a precursor for GPR35 agonists.
Safety and Handling
As a laboratory chemical, methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate requires careful handling in a controlled environment, such as a fume hood. While specific toxicity data is not available, information from related compounds suggests the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. High concentrations may be destructive to mucous membranes and the upper respiratory tract.
-
Skin and Eye Contact: Avoid contact with skin and eyes. The compound may cause skin and serious eye irritation. In case of contact, wash the affected area immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is more than just a chemical entity; it is a key enabling tool in the field of drug discovery. Its well-defined synthesis and its strategic importance as a precursor to a class of highly potent and selective GPR35 agonists underscore its value to medicinal chemists and pharmacologists. The continued exploration of this scaffold is likely to yield new insights into the function of GPR35 and may lead to the development of novel therapeutics for a range of human diseases.
References
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Niedringhaus, M., et al. (2013). 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35. Journal of Medicinal Chemistry, 56(17), 7084-99. [Link]
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Niedringhaus, M., et al. (2013). 6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: A Powerful Tool for Studying Orphan G Protein-Coupled Receptor GPR35. Journal of Medicinal Chemistry, 56(17), 7084-7099. [Link]
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Chamness, S. A., et al. (n.d.). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses. [Link]
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Niedringhaus, M., et al. (2013). 8-Benzamidochromen-4-one-2-carboxylic Acids: Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35. Journal of Medicinal Chemistry. [Link]
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Gaspar, A., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4192. [Link]
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Thöne, S., et al. (2013). 8-Benzamidochromen-4-one-2-carboxylic Acids: Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35. Journal of Medicinal Chemistry, 56(12), 5035-5049. [Link]
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Anonymous (n.d.). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. [Link]
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SpectraBase (n.d.). Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. SpectraBase. [Link]
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Royal Society of Chemistry (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
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ResearchGate (n.d.). (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. ResearchGate. [Link]
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